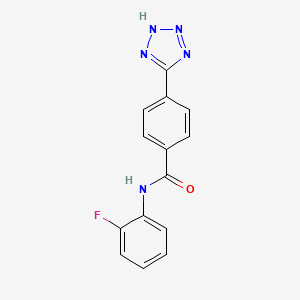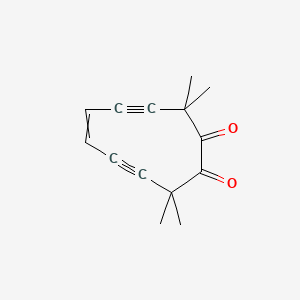
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione is a complex organic compound characterized by its unique structure, which includes a ten-membered ring with multiple bonds and substituents
準備方法
The synthesis of 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione typically involves multiple steps, including the formation of the cyclodecane ring and the introduction of the alkyne and ketone functionalities. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the ten-membered ring through cyclization of appropriate precursors.
Alkyne Introduction: Incorporation of alkyne groups using reagents such as acetylene derivatives.
Oxidation: Introduction of ketone functionalities through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Addition Reactions: The alkyne groups can undergo addition reactions with reagents such as hydrogen or halogens.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and strong oxidizing agents for oxidation.
科学的研究の応用
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of multiple bonds and functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways.
類似化合物との比較
3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can be compared with other similar compounds, such as:
Cyclodecane Derivatives: Compounds with similar ring structures but different substituents.
Alkyne-Containing Compounds: Molecules with alkyne groups that exhibit similar reactivity.
Ketone-Containing Compounds: Compounds with ketone functionalities that undergo similar reactions.
The uniqueness of this compound lies in its combination of a ten-membered ring with multiple alkyne and ketone groups, which imparts distinct chemical and physical properties.
特性
CAS番号 |
142656-43-7 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
3,3,10,10-tetramethylcyclodec-6-en-4,8-diyne-1,2-dione |
InChI |
InChI=1S/C14H14O2/c1-13(2)9-7-5-6-8-10-14(3,4)12(16)11(13)15/h5-6H,1-4H3 |
InChIキー |
KUNZITULXLEFQO-UHFFFAOYSA-N |
正規SMILES |
CC1(C#CC=CC#CC(C(=O)C1=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


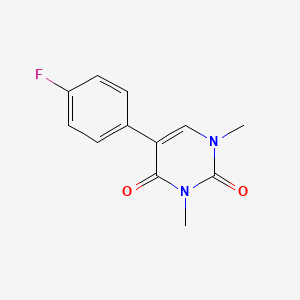
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
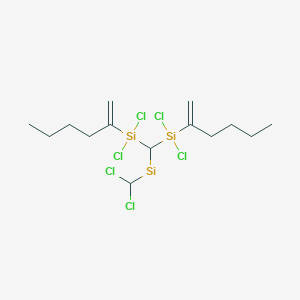
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
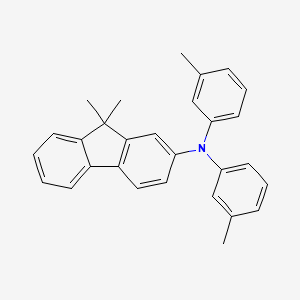
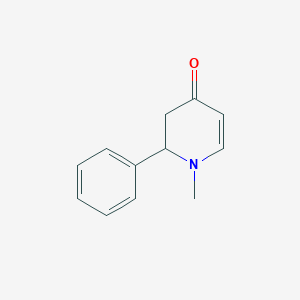
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)


